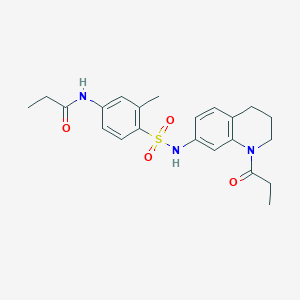

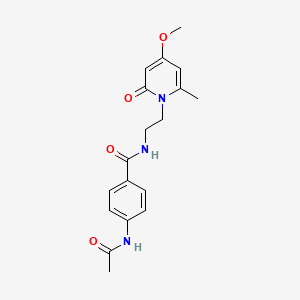

N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methyl-4-(N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide” is a chemical compound that is likely to be a part of the fentanyl analogs . Fentanyl analogs are synthetic opioids that have been developed by research chemists and pharmaceutical companies . They have high potential for producing addiction and severe adverse effects including coma and death .

Scientific Research Applications

Organocatalytic Enantioselective Syntheses

A study demonstrates the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines, a structural motif similar to the compound , through asymmetric Pictet-Spengler reactions catalyzed by BINOL-phosphoric acid. The methodology enabled the synthesis of natural products and synthetic drugs, showcasing the compound's utility in the synthesis of biologically active molecules and potential pharmaceuticals (E. Mons et al., 2014).

Metal-Free Synthesis of 3-Arylquinolin-2-ones

Research highlights a metal-free approach to synthesizing 3-arylquinolin-2-one compounds, involving N-methyl-N-phenylcinnamamides and phenyliodine bis(trifluoroacetate) (PIFA). This innovative process showcases a metal-free oxidative C-C bond formation alongside an exclusive 1,2-aryl migration, pertinent to the exploration of novel synthetic pathways for quinoline derivatives (Le‐Ping Liu et al., 2013).

Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives

A synthesis strategy for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives is detailed, starting from acetylation and proceeding through nucleophilic substitution reactions. This work not only expands the chemical repertoire for synthesizing isoquinoline derivatives but also sets the stage for future pharmacological activity investigations (R. Zaki et al., 2017).

Antitubulin and Antiproliferative Activities of Tetrahydroisoquinolines

A study outlines the synthesis and evaluation of substituted tetrahydroisoquinoline derivatives for their antiproliferative activities against cancer cell lines. The research demonstrates the impact of substituent bias on the tetrahydroisoquinoline core, significantly affecting antiproliferative activity and providing insights into the therapeutic potential of such compounds in cancer treatment (W. Dohle et al., 2014).

Anti-Breast Cancer Activity of Quinolinesulfonamide Derivatives

The design, synthesis, and in vitro evaluation of acetylenic quinolinesulfonamides against human breast cancer cell lines are discussed, highlighting potent antitumor activities comparable to cisplatin. This study underscores the compound's role in developing anticancer agents and the potential mechanisms of action, emphasizing its significance in medicinal chemistry research (Krzysztof Marciniec et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N-[3-methyl-4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-4-21(26)23-17-10-11-20(15(3)13-17)30(28,29)24-18-9-8-16-7-6-12-25(19(16)14-18)22(27)5-2/h8-11,13-14,24H,4-7,12H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMBWSPECJQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2457751.png)

![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)

![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)

![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)

![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)

![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)

![5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)

![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)